N-[(2S)-but-3-yn-2-yl]-N-methylacetamide
Description
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is a chiral acetamide derivative characterized by a methylacetamide backbone and a but-3-yn-2-yl substituent. The (2S) configuration introduces stereochemical specificity, while the alkyne moiety confers unique electronic and spatial properties.
Properties
CAS No. |
145679-21-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C7H11NO/c1-5-6(2)8(4)7(3)9/h1,6H,2-4H3/t6-/m0/s1 |
InChI Key |
JEFRWOPVVZJUDI-LURJTMIESA-N |
SMILES |
CC(C#C)N(C)C(=O)C |
Synonyms |
Acetamide, N-methyl-N-(1-methyl-2-propynyl)-, (S)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide typically involves the reaction of 3-butyn-2-ol with methylamine in the presence of acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
N-[(2S)-but-3-yn-2-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Target Compound : Chiral center (2S), alkyne group (C≡C), methylacetamide core.
- Analogs: U-48800 (): Cyclohexyl and dichlorophenyl substituents; opioid receptor agonist. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide (): Aromatic phenyl and thiazole groups; structural mimic of penicillin side chains. 2,2’-(2-Hydroxyethylimino)bis[...]acetamide (): Bis-acetamide with hydroxyethyl and bulky phenethyl groups; corrosion inhibitor. N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide (): Hydrophilic hydroxyethyl and aminophenyl substituents.
Table 1: Structural and Functional Comparison
Impact of Functional Groups
- Alkyne vs. Aromatic Rings : The alkyne in the target compound may enhance metabolic stability compared to aromatic analogs (e.g., U-48800) but reduce π-π stacking interactions critical for receptor binding .
- Chirality : The (2S) configuration could lead to enantioselective interactions, similar to bioactive compounds like benzylpenicillin derivatives .
Functional and Application-Based Comparison
Pharmacological Activity
- Opioid Analogs (U-Series) : U-48800 and related compounds bind to μ-opioid receptors, highlighting the role of N-methylacetamide in modulating receptor affinity . The target compound’s alkyne may alter pharmacokinetics but lacks the dichlorophenyl group linked to opioid activity.
- However, the target compound’s alkyne substituent diverges from this structural motif .
Physicochemical and Metabolic Properties
Solubility and Reactivity
Quantum Chemical Insights
- Studies on corrosion inhibitors () used quantum calculations to predict adsorption efficiency. Similar methods could model the target compound’s electronic properties (e.g., HOMO-LUMO gaps) to forecast reactivity .
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